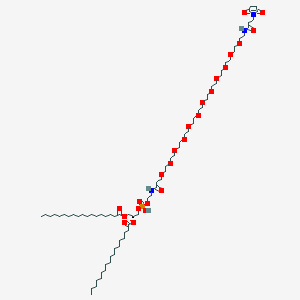
MAL-PEG12-DSPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAL-PEG12-DSPE is a polyethylene glycol (PEG)-based PROTAC linker . It is a micelle building block that can react with a free thiol through the maleimide .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of this compound is C75H140N3O24P . The InChI Key is NSUQHFQCPXYHBT-UPFDQZFOSA-N . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC .Chemical Reactions Analysis
MAL-dPEG12-DSPE is a micelle building block that can react with a free thiol through the maleimide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 1498.9 g/mol . The XLogP3-AA is 11.6 . It has 3 hydrogen bond donors and 24 hydrogen bond acceptors . It has 86 rotatable bonds . The exact mass is 1497.95643934 g/mol .Wirkmechanismus
- The ultimate goal is to selectively degrade the target protein by leveraging the intracellular ubiquitin-proteasome system .
- The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-PEG12-DSPE has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the lab. Additionally, it is a relatively stable molecule, making it suitable for long-term storage. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
Methyl-PEG12-DSPE has a wide range of potential applications in the future. One potential application is in the field of gene delivery. Methyl-PEG12-DSPE has been shown to be capable of carrying genetic material, making it a potential tool for gene therapy. Additionally, it could be used in the development of new drugs, as it has been shown to increase the solubility of lipophilic molecules. Finally, it could be used in the development of new biomaterials, as it has been shown to increase the permeability of cell membranes.
Synthesemethoden
Methyl-PEG12-DSPE is synthesized through a process called “solid-phase synthesis”. This process involves the attachment of a fatty acid chain to a glycerol backbone, followed by the attachment of a PEG12 group. The fatty acid chain is typically composed of either stearic acid or palmitic acid. The PEG12 group is then attached to the fatty acid chain. This process is completed by the addition of a methyl group to the PEG12 group. The resulting molecule is Methyl-PEG12-DSPE.
Wissenschaftliche Forschungsanwendungen
Methyl-PEG12-DSPE has been used in a variety of scientific research applications. It has been used in drug delivery systems, cell culture, and biochemistry. In drug delivery systems, Methyl-PEG12-DSPE has been used to encapsulate and deliver drugs to targeted areas in the body. It has also been used in cell culture to create artificial cell membranes. In biochemistry, Methyl-PEG12-DSPE has been used to study the interactions between lipophilic and hydrophilic molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQHFQCPXYHBT-UPFDQZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140N3O24P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

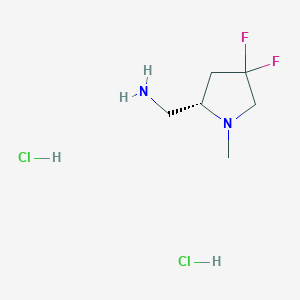
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
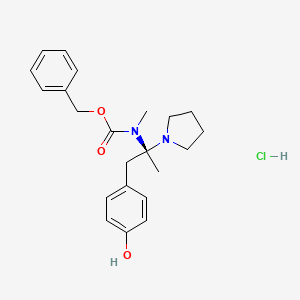
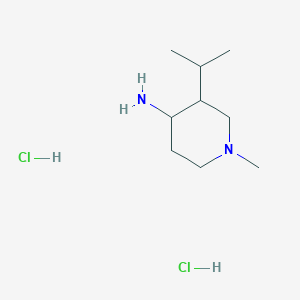
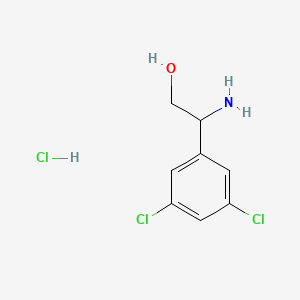


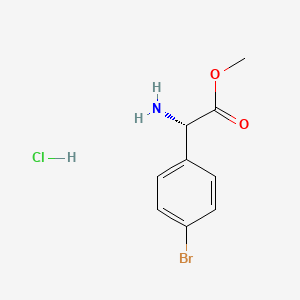
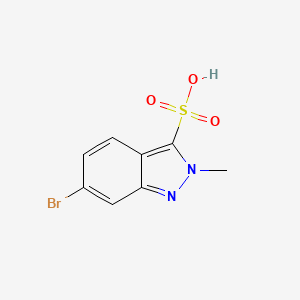

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)